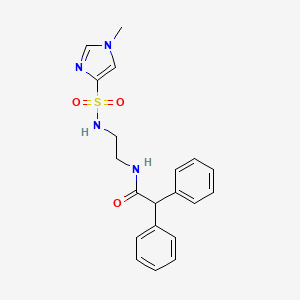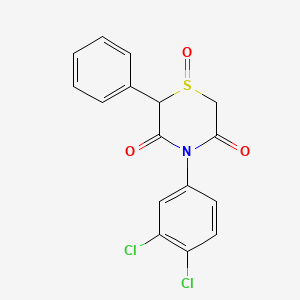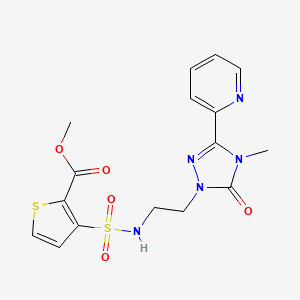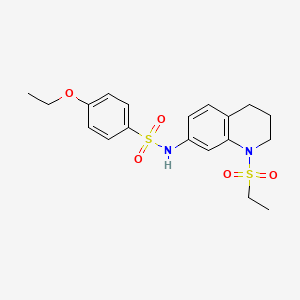
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-2,2-diphenylacetamide, also known as MIAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MIAA belongs to the class of sulfonamide compounds, which have been widely used in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research on novel heterocyclic compounds containing sulfonamido moieties, such as those related to the compound , has shown promising antibacterial properties. These compounds, through their synthesis, have been tested for antibacterial activity, with several demonstrating high levels of effectiveness against bacterial strains. The structural versatility of sulfonamides allows for the development of targeted antibacterial agents with potential applications in combating antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antiproliferative Agents
Derivatives of N-ethyl-N-methylbenzenesulfonamide have been synthesized, incorporating biologically active moieties to assess their effectiveness as antimicrobial and antiproliferative agents. These compounds, through meticulous design and synthesis, have shown significant activity against cancer cell lines and microbial cultures, indicating their potential in the development of new therapeutics for both infectious diseases and cancer (Abd El-Gilil, 2019).
Corrosion Inhibition
Imidazole derivatives have been evaluated as corrosion inhibitors, particularly in acidic media, where they demonstrate significant efficiency in protecting metals against corrosion. The electrochemical behavior and theoretical studies support their application in industries where corrosion resistance is critical, showcasing the compound's versatility beyond pharmaceutical applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has uncovered their potential as selective class III agents for cardiac electrophysiological activity. These compounds could influence the development of new treatments for arrhythmias, indicating the broad applicability of imidazole derivatives in cardiovascular medicine (Morgan et al., 1990).
Environmental and Industrial Applications
Beyond biomedical research, sulfonamide derivatives have been explored for their role in environmental and industrial applications, such as in the biotransformation of pollutants and as solvents for extractive desulfurization of fuel. This diversity in application highlights the compound's significance in addressing environmental challenges and optimizing industrial processes (Yin et al., 2018; Jiang et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-14-18(22-15-24)28(26,27)23-13-12-21-20(25)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,19,23H,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHTWCDAHPLJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine](/img/structure/B2748006.png)
![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)
methanone N-(2,4-dichlorophenyl)hydrazone](/img/structure/B2748009.png)
![[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2748010.png)
![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2748011.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)
![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)
![(E)-N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2748019.png)


